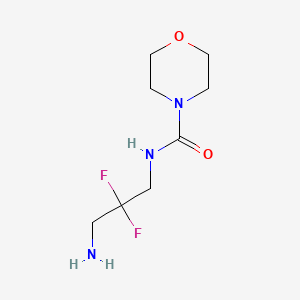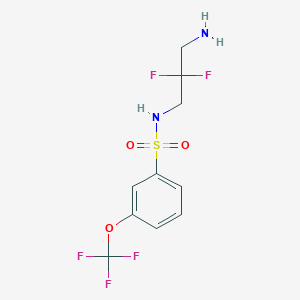
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide, also known as ADX-71441, is a novel small molecule drug candidate that has been developed for the treatment of various neurological disorders. It is a selective positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.
作用机制
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and are implicated in various neurological disorders. This compound enhances the binding of GABA to the GABAB receptor, resulting in increased inhibitory signaling and decreased excitatory signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. In animal models of depression, this compound has been shown to reduce depressive-like behavior and increase the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor). In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse. Finally, in animal models of pain, this compound has been shown to reduce pain sensitivity and increase pain tolerance.
实验室实验的优点和局限性
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has a number of advantages for lab experiments. It has a favorable safety profile and pharmacokinetic properties, making it suitable for in vivo studies. Furthermore, it has been shown to have a high degree of selectivity for the GABAB receptor, which reduces the risk of off-target effects. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for certain experimental paradigms that require rapid onset or offset of drug effects.
未来方向
There are a number of future directions for the study of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide. One direction is to further explore its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and pain. Another direction is to investigate its mechanisms of action at the molecular and cellular levels, in order to better understand its effects on neurotransmitter release and synaptic plasticity. Finally, there is a need for further studies to optimize the pharmacokinetic properties of this compound, in order to improve its efficacy and safety in clinical settings.
合成方法
The synthesis of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide involves the reaction of 3-amino-2,2-difluoropropylamine with morpholine-4-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学研究应用
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including anxiety, depression, addiction, and pain. In animal models, this compound has been shown to have anxiolytic, antidepressant, and analgesic effects, as well as reduce drug-seeking behavior in addiction models. Furthermore, this compound has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising drug candidate for further development.
属性
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N3O2/c9-8(10,5-11)6-12-7(14)13-1-3-15-4-2-13/h1-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOYIMDPOEAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)





![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

